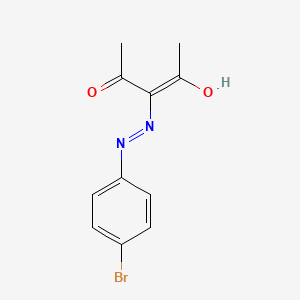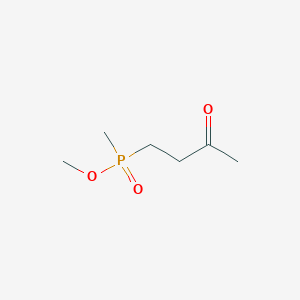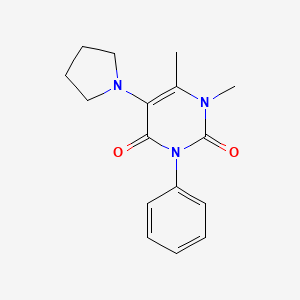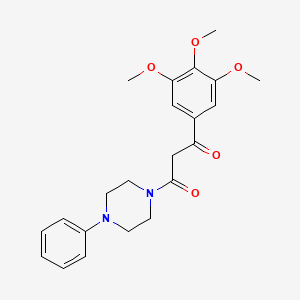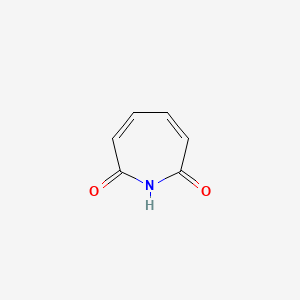
4-(Undecafluoropentyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Undecafluoropentyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C12H5F11O2. This compound is characterized by the presence of an undecafluoropentyl group attached to the para position of the benzoic acid ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecafluoropentyl)benzoic acid typically involves the introduction of the undecafluoropentyl group to the benzoic acid core. One common method is through the Friedel-Crafts acylation reaction, where benzoic acid is reacted with undecafluoropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Undecafluoropentyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid ring can be further oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Fluorinated aromatic compounds with different functional groups.
Reduction: 4-(Undecafluoropentyl)benzyl alcohol.
Oxidation: Polyfluorinated aromatic acids and ketones.
Scientific Research Applications
4-(Undecafluoropentyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty coatings and surfactants due to its hydrophobic and oleophobic characteristics.
Mechanism of Action
The mechanism of action of 4-(Undecafluoropentyl)benzoic acid is largely influenced by its fluorinated structure. The high electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. In biological systems, it can interact with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-(Pentafluorophenyl)benzoic acid
Uniqueness
4-(Undecafluoropentyl)benzoic acid stands out due to its high degree of fluorination, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils, such as in specialty coatings and surfactants.
Properties
CAS No. |
25533-93-1 |
|---|---|
Molecular Formula |
C12H5F11O2 |
Molecular Weight |
390.15 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)benzoic acid |
InChI |
InChI=1S/C12H5F11O2/c13-8(14,6-3-1-5(2-4-6)7(24)25)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4H,(H,24,25) |
InChI Key |
PWADVLBQVCUQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

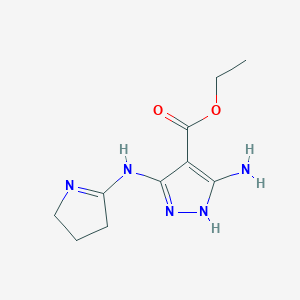
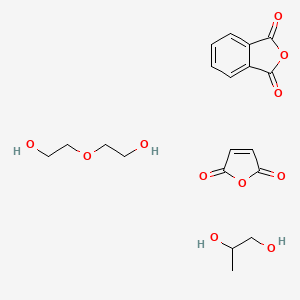
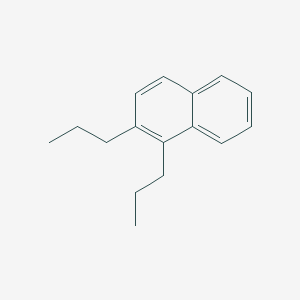
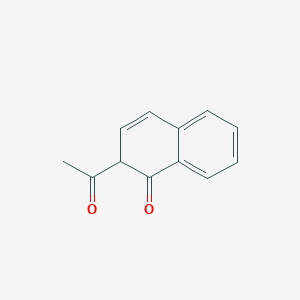
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
